molecular formula C13H24 B14692260 1,1'-Bicyclohexyl, methyl- CAS No. 1130-24-1

1,1'-Bicyclohexyl, methyl-

Cat. No.: B14692260
CAS No.: 1130-24-1
M. Wt: 180.33 g/mol
InChI Key: JDPKPKXGTRIIHI-UHFFFAOYSA-N
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Description

1,1’-Bicyclohexyl, methyl- is an organic compound with the molecular formula C13H24 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bicyclohexyl, methyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of biphenyl in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Bicyclohexyl, methyl- often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bicyclohexyl, methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Further hydrogenated derivatives.

    Substitution: Halogenated bicyclohexyl derivatives.

Scientific Research Applications

1,1’-Bicyclohexyl, methyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying hydrogenation and substitution reactions.

    Biology: Investigated for its potential effects on biological systems, although specific applications are still under research.

    Medicine: Potential use in drug development due to its structural properties.

    Industry: Utilized in the production of high-density hydrocarbon fuels and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Bicyclohexyl, methyl- involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bicyclohexyl: The parent compound without the methyl group.

    2-Methyl-1,1’-Bicyclohexyl: Another derivative with a methyl group at a different position.

    Cyclohexylcyclohexane: A similar compound with a different structural arrangement.

Uniqueness

1,1’-Bicyclohexyl, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This makes it distinct from its parent compound and other derivatives, providing unique opportunities for research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPKPKXGTRIIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288151
Record name 1,1'-Bicyclohexyl, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-24-1, 27252-41-1
Record name NSC54386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Bicyclohexyl, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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